molecular formula C19H18N2O3S B2532333 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 942011-50-9

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

Cat. No.: B2532333
CAS No.: 942011-50-9
M. Wt: 354.42
InChI Key: ZNJHRABYZKZHIS-VXPUYCOJSA-N
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Description

(Z)-N-(3-Allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a benzothiazole-derived compound featuring a benzo[d]thiazol-2(3H)-ylidene core substituted with an allyl group at position 3 and a 3,4-dimethoxybenzamide moiety.

Benzothiazole derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The allyl and methoxy substituents in this compound may enhance its bioavailability and target selectivity compared to simpler benzothiazole analogs .

Properties

IUPAC Name

3,4-dimethoxy-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-4-11-21-14-7-5-6-8-17(14)25-19(21)20-18(22)13-9-10-15(23-2)16(12-13)24-3/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJHRABYZKZHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide typically involves the reaction of 3-allylbenzo[d]thiazol-2(3H)-imine with 3,4-dimethoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzo[d]thiazole derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds similar to (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide exhibit significant antibacterial properties. In a study assessing various thiazole derivatives, it was found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies indicate that derivatives of benzo[d]thiazole can inhibit tumor growth by inducing apoptosis in cancer cells. Specifically, this compound has shown promise in targeting pathways involved in cancer cell proliferation and survival, making it a candidate for further development as an anticancer agent.

Modulation of Serotonin Receptors

Recent investigations into the neuropharmacological effects of thiazole derivatives suggest that they may interact with serotonin receptors, particularly the 5-HT6 receptor. This interaction is crucial as it is linked to various neurological disorders including depression and cognitive dysfunctions. Compounds with high affinity for the 5-HT6 receptor could potentially be developed into treatments for conditions such as schizophrenia and Alzheimer's disease .

Case Studies and Research Findings

Study TitleFindingsReference
Synthesis and Antibacterial Activity of New Substituted Ethylidenehydrazinylidene-13-thiazol-4-onesCompounds exhibited significant antibacterial activity against various strains
Investigation of Thiazole Derivatives for Anticancer ActivityInduction of apoptosis in cancer cells observed
Neuropharmacological Effects of Benzo[d]thiazole DerivativesHigh affinity for 5-HT6 receptors linked to potential treatments for cognitive disorders

Mechanism of Action

The mechanism of action of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with DNA and proteins, disrupting their normal functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. (Z)-N-(3-Allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 868376-72-1)

  • Structure : Shares the Z-configuration and benzo[d]thiazol-2(3H)-ylidene core but replaces the 3,4-dimethoxybenzamide with a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide group.
  • The absence of methoxy groups may reduce steric hindrance compared to the target compound .

b. N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (Compound 4g)

  • Structure: A thiadiazole derivative with a dimethylamino-acryloyl substituent and benzamide group.
  • Impact : The thiadiazole ring (vs. benzothiazole) offers distinct electronic properties, while the acryloyl group enhances conjugation and may improve UV-Vis absorption for analytical detection. Reported melting point (200°C) and IR data (C=O stretches at 1690, 1638 cm⁻¹) suggest higher thermal stability than typical benzothiazoles .

c. 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

  • Structure : A simpler thiazole-benzamide hybrid with chloro substituents.
  • Impact : Chlorine atoms increase electrophilicity and membrane permeability, but the lack of a fused benzothiazole ring reduces planarity and π-system conjugation. This compound exhibits documented anti-inflammatory and analgesic activities, highlighting the role of the thiazole-amide scaffold in bioactivity .

Key Observations :

  • Thermal Stability : Thiadiazole derivatives (e.g., Compound 4g) exhibit higher melting points (~200°C) than benzothiazoles, suggesting superior thermal stability due to rigid heterocyclic systems .
  • Bioactivity : Thiazole/benzamide hybrids (e.g., 2,4-dichloro analog) demonstrate proven anti-inflammatory activity, implying that the target compound’s benzothiazole-amide scaffold could be optimized for similar applications .

Biological Activity

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research findings.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole core with an allyl group and a dimethoxybenzamide moiety. The synthesis typically involves several key steps:

  • Formation of the Benzo[d]thiazole Core : Synthesized from 2-aminothiophenol and an appropriate aldehyde.
  • Allylation : The benzo[d]thiazole is allylated using allyl halides.
  • Condensation : The allylated compound is condensed with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of cell cycle regulators and induction of reactive oxygen species (ROS) .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial strains. Studies report that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has been found to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells, thereby hindering their proliferation .

Case Studies

  • Cell Line Studies : A study involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity .
  • Animal Models : In vivo studies using xenograft models have demonstrated that administration of this compound significantly reduced tumor growth compared to control groups .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureHighModerate
5-FluorouracilStandard chemotherapy agentHighLow
CurcuminNatural productModerateHigh

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach. A thiazole ring is formed by reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to generate a thiosemicarbazone intermediate. Subsequent allylation and cyclization steps are performed under reflux using solvents like ethanol or toluene with catalytic acetic acid. Purification involves column chromatography (silica gel, hexane/EtOAc gradient) .
  • Optimization : Key parameters include reaction time (2–7 hours), temperature (78–80°C), and stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to thiosemicarbazide). Monitoring via TLC ensures reaction completion .

Q. How can the structural integrity and stereochemical configuration of this compound be validated experimentally?

  • Methodology : Use 1H/13C NMR to confirm the (Z)-configuration of the imine bond and allyl group positioning. For example, NOESY correlations or coupling constants can resolve stereochemical ambiguities. X-ray crystallography provides definitive structural proof, as demonstrated for analogous thiazole derivatives .
  • Supplementary Techniques : High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .

Q. What analytical methods are recommended for purity assessment and stability studies?

  • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% area under the curve. Normal-phase silica columns (e.g., Zorbax SB-C18) with isocratic elution (acetonitrile/water) are effective .
  • Stability : Accelerated degradation studies under varied pH (1–13), temperature (40–60°C), and light exposure. Monitor decomposition via LC-MS and quantify degradation products .

Advanced Research Questions

Q. How does the compound interact with biological targets such as enzymes, and what assays resolve conflicting activity data?

  • Enzyme Inhibition : Test against glucosidase, kinase, or cytochrome P450 isoforms using fluorometric or colorimetric assays (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis for glucosidase). IC₅₀ values should be compared across multiple assays to address variability .
  • Contradiction Resolution : Discrepancies between enzyme inhibition and potentiometric pKa data (e.g., ) may arise from protonation states affecting binding. Use pH-dependent activity assays and molecular docking to correlate ionization with efficacy .

Q. What computational strategies predict the compound’s binding modes and pharmacokinetic properties?

  • In Silico Modeling : Perform molecular dynamics simulations (e.g., GROMACS) to study interactions with targets like Ras proteins. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • ADMET Prediction : Tools like SwissADME or pkCSM estimate logP (lipophilicity), bioavailability, and CYP450 metabolism. For example, high logP (>3) may limit aqueous solubility, necessitating prodrug strategies .

Q. How can structural modifications enhance selectivity or reduce off-target effects?

  • Derivative Design : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the 3,4-dimethoxybenzamide moiety to modulate electronic effects. Replace the allyl group with bulkier substituents (e.g., adamantyl) to improve steric hindrance and selectivity .
  • SAR Studies : Compare analogues like (Z)-N-(3-phenylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide to identify critical pharmacophores .

Q. What experimental evidence supports or challenges proposed reaction mechanisms (e.g., cyclization or tautomerization)?

  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N in the thiazole ring) tracks tautomerization pathways. Kinetic studies under varying temperatures and solvents (polar vs. nonpolar) differentiate concerted vs. stepwise cyclization .
  • Contradictions : Disagreements between DFT-predicted transition states and experimental kinetic data may necessitate revisiting proposed intermediates .

Methodological Challenges

Q. How can researchers address low yields in the final cyclization step?

  • Solutions : Optimize catalyst systems (e.g., I₂/TBHP for oxidative cyclization) and solvent polarity. For example, switching from ethanol to DMF increases yields by 15–20% in analogous thiazole syntheses .

Q. What strategies mitigate decomposition during long-term storage?

  • Stabilization : Store under inert gas (N₂/Ar) at -20°C in amber vials. Lyophilization improves solid-state stability, while cryoprotectants (e.g., trehalose) prevent aggregation in aqueous formulations .

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